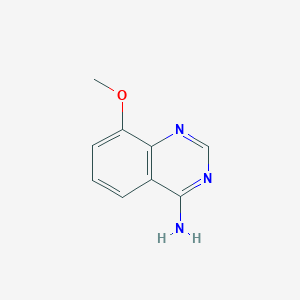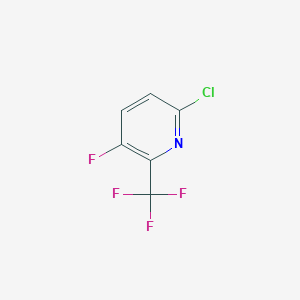
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a colorless to light-yellow liquid . It has a molecular weight of 199.53 and its IUPAC name is 6-chloro-3-fluoro-2-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) like 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine consists of a pyridine ring with a chlorine atom at the 6th position, a fluorine atom at the 3rd position, and a trifluoromethyl group at the 2nd position .Physical And Chemical Properties Analysis
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a colorless to light-yellow liquid . It has a molecular weight of 199.53 .Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridines, including 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . For instance, Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .
Pharmaceutical Applications
Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Trifluoromethylpyridine derivatives also find use in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Materials Science Applications
2-Chloro-3-(trifluoromethyl)pyridine can be used as a precursor for making various materials such as polymers, dyes, and liquid crystals . Its pyridine ring can serve as a functional group for attaching other molecules, and its chloro and trifluoromethyl groups can improve the solubility and stability of the final products .
Pesticide Production
2-chloro-6-trichloromethyl pyridine (CTC) is obtained by stepwise deep chlorination of 2-methylpyridine . CTC has a wide range of applications. For example, it can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity and can control cyanobacteria in water .
Organic Synthesis
Much attention has been paid to these compounds by the organic chemistry community, because they have been successfully utilized in C–F bond activation in a CF3 group . This includes anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
Safety and Hazards
Zukünftige Richtungen
The future directions for 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine and other TFMP derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the protection of crops from pests . This suggests that the targets could be certain pests detrimental to crops.
Mode of Action
Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound interacts with its targets in a way that effectively controls pests.
Biochemical Pathways
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This implies that the compound may affect pathways related to these properties.
Pharmacokinetics
It’s known that the compound is a colorless to light-yellow liquid at room temperature , which may influence its bioavailability.
Result of Action
The compound’s use in pest control suggests that it effectively inhibits the growth or activity of certain pests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine. For instance, the compound’s effectiveness in pest control is likely influenced by factors such as the type of crop, the specific pests present, and the environmental conditions of the crop field . Moreover, the compound has low residues in the soil, meeting increasingly stringent environmental requirements .
Eigenschaften
IUPAC Name |
6-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMZZUGNIRVXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858620 | |
| Record name | 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | |
CAS RN |
1227511-58-1 | |
| Record name | 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




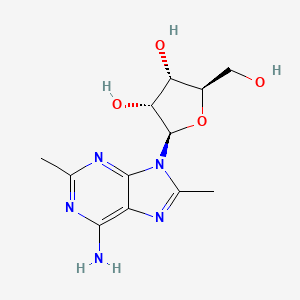


![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)

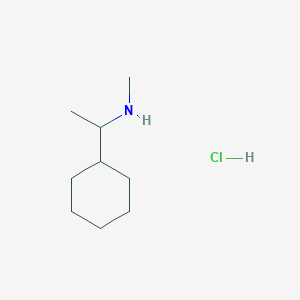

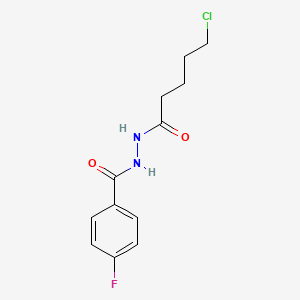

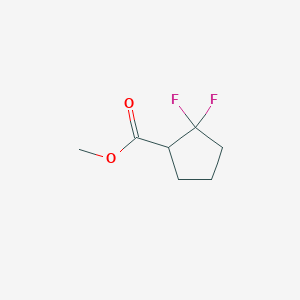
![2-Phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B1459266.png)

